Clomiphene-d5 Citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

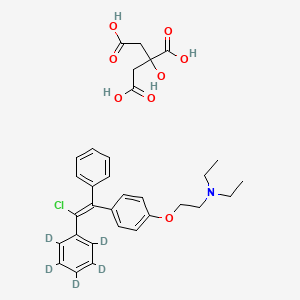

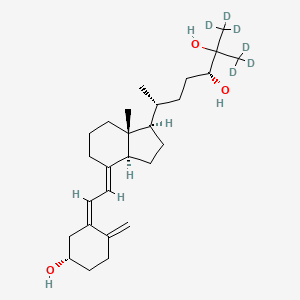

Clomiphene-d5 Citrate is a deuterium-labeled derivative of Enclomiphene Citrate, a potent and orally active estrogen receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Clomiphene Citrate. The compound is known for its antiestrogenic properties and is often utilized in the treatment of female infertility due to anovulation, particularly in cases of polycystic ovary syndrome .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Clomiphene-d5 Citrate involves the incorporation of deuterium into the Enclomiphene Citrate molecule This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of citric acid monohydrate as a reactant is common in the final steps to form the citrate salt .

Analyse Des Réactions Chimiques

Types of Reactions: Clomiphene-d5 Citrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can lead to the formation of desethyl and didesethyl metabolites.

Substitution: Substitution reactions can occur at the phenyl rings, leading to the formation of hydroxylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and hydroxyl groups are employed under controlled conditions.

Major Products Formed:

- N-oxides

- Desethyl and didesethyl metabolites

- Hydroxylated derivatives

Applications De Recherche Scientifique

Clomiphene-d5 Citrate is extensively used in scientific research, including:

- Chemistry: As a tracer in pharmacokinetic studies to understand the metabolism of Clomiphene Citrate.

- Biology: To study the effects of estrogen receptor antagonists on cellular processes.

- Medicine: In the development of treatments for female infertility and hypogonadism in men.

- Industry: Utilized in the formulation of nanomedicines for ovulatory disorders .

Mécanisme D'action

Clomiphene-d5 Citrate acts as a selective estrogen receptor modulator. It binds to estrogen receptors in the hypothalamus, blocking the negative feedback of estrogen on gonadotropin release. This leads to an increase in the secretion of follicle-stimulating hormone and luteinizing hormone, which stimulate ovarian follicle development and ovulation. The compound’s mechanism involves the activation of gonadotropin-releasing hormone pathways .

Comparaison Avec Des Composés Similaires

- Enclomiphene Citrate

- Zuclomiphene Citrate

- Tamoxifen

- Raloxifene

Comparison: Clomiphene-d5 Citrate is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. Unlike Tamoxifen and Raloxifene, which are also selective estrogen receptor modulators, this compound is primarily used in research settings rather than clinical treatments. Enclomiphene Citrate and Zuclomiphene Citrate are its closest analogs, with Enclomiphene being the more potent isomer responsible for inducing follicular development .

Propriétés

IUPAC Name |

2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i6D,9D,10D,13D,14D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTMYKVIJXPNBD-FKBJCHEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747368 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217200-17-3 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole](/img/structure/B565316.png)

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)

![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone](/img/structure/B565330.png)